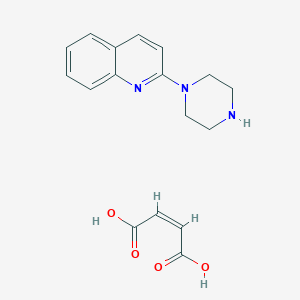
Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamate
Vue d'ensemble
Description
Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamate, also known as PHPG-prazosin, is a novel drug delivery system that has gained attention in recent years due to its potential applications in cancer treatment. This drug delivery system is composed of a biodegradable polymer, poly-N(5)-(3-hydroxypropylglutamine), conjugated with prazosin, a drug that can inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten involves the inhibition of alpha-1 adrenergic receptors, which are overexpressed in many types of cancer cells. Prazosin, the active ingredient in Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten, is a selective alpha-1 adrenergic receptor antagonist that can block the growth-promoting effects of norepinephrine and epinephrine on cancer cells. The conjugation of prazosin to poly-N(5)-(3-hydroxypropylglutamine) enhances the drug's stability and allows for sustained release of the drug over time.
Biochemical and physiological effects:
Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten has been shown to have minimal toxicity in vitro and in vivo studies. The drug delivery system is biodegradable and can be metabolized into non-toxic byproducts. In addition, Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten has been shown to have a prolonged circulation time in the bloodstream, which can enhance its therapeutic efficacy. The drug delivery system can also accumulate in tumor tissues, which can increase the drug's concentration at the site of the tumor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten is its high drug-loading capacity, which allows for a lower dose of the drug to be administered. This can reduce the risk of side effects and increase the drug's safety profile. In addition, Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten can selectively target cancer cells, which can minimize damage to healthy tissues. However, one limitation of Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten is its complex synthesis method, which can be time-consuming and costly. In addition, the drug delivery system may not be effective for all types of cancer, as the overexpression of alpha-1 adrenergic receptors varies among different cancer types.
Orientations Futures
There are several future directions for the development of Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten. One possible direction is the optimization of the drug delivery system's synthesis method to improve its efficiency and reduce its cost. Another direction is the evaluation of Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten in combination with other cancer treatments, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. In addition, the drug delivery system can be modified to target other types of cancer cells that overexpress different receptors. Finally, the safety and efficacy of Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten can be further evaluated in clinical trials to determine its potential as a cancer treatment.
Méthodes De Synthèse
The synthesis of Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten involves the conjugation of prazosin to poly-N(5)-(3-hydroxypropylglutamine) through a carbamate linkage. The synthesis is typically carried out through a two-step process, where prazosin is first modified with a succinic anhydride derivative to introduce a carboxylic acid group. The modified prazosin is then coupled with the hydroxyl groups of poly-N(5)-(3-hydroxypropylglutamine) through a carbodiimide-mediated reaction. The resulting Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten conjugate is a water-soluble polymer with a molecular weight of approximately 50 kDa.
Applications De Recherche Scientifique
Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten has shown promising results in preclinical studies as a potential treatment for cancer. The drug delivery system has been shown to have a high drug-loading capacity and can selectively target cancer cells through the overexpression of alpha-1 adrenergic receptors. In vitro studies have demonstrated that Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten can inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have also shown that Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamaten can inhibit tumor growth in mouse models of breast and prostate cancer.
Propriétés
IUPAC Name |
(2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N7O9/c1-41-21-15-17-19(16-22(21)42-2)31-27(35-11-9-34(10-12-35)25(37)20-5-3-13-43-20)32-24(17)33-28(40)44-14-4-8-30-18(26(38)39)6-7-23(29)36/h3,5,13,15-16,18,30H,4,6-12,14H2,1-2H3,(H2,29,36)(H,38,39)(H,31,32,33,40)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUSYCOEKIPOMN-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)NC(=O)OCCCNC(CCC(=O)N)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)NC(=O)OCCCN[C@@H](CCC(=O)N)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N7O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161411 | |
| Record name | Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-5-amino-2-[3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-yl]carbamoyloxy]propylamino]-5-oxopentanoic acid | |
CAS RN |
140486-68-6 | |
| Record name | Poly-N(5)-(3-hydroxypropylglutamine)-prazosin carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



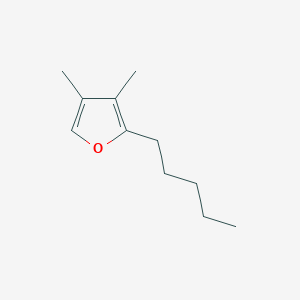
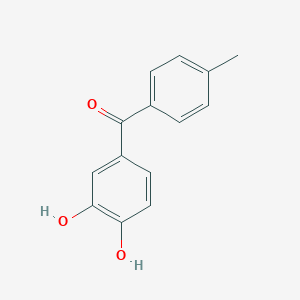
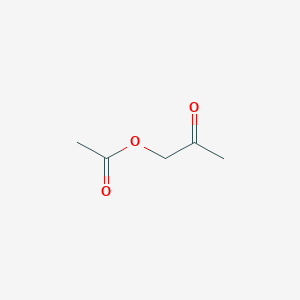
![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)

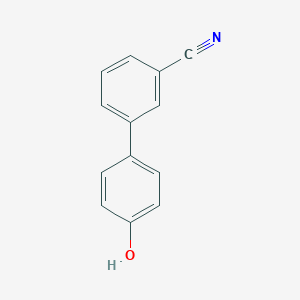


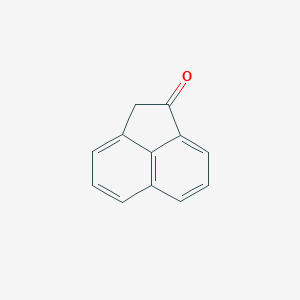
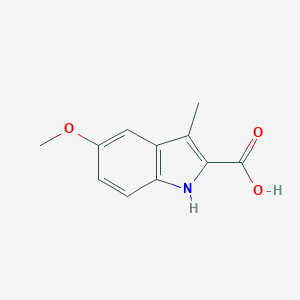

![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)

